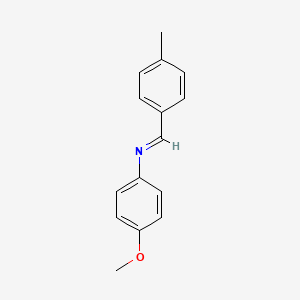
p-Methylbenzylidene-(4-methoxyphenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methylbenzylidene-(4-methoxyphenyl)-amine: is an organic compound characterized by the presence of a benzylidene group substituted with a methyl group at the para position and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(4-methoxyphenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Methylbenzylidene-(4-methoxyphenyl)-amine can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed:
- Oxidized derivatives such as quinones.
- Reduced products like amines.
- Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methylbenzylidene-(4-methoxyphenyl)-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may be beneficial.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which p-Methylbenzylidene-(4-methoxyphenyl)-amine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
p-Methoxybenzylidene-(4-methylphenyl)-amine: Similar structure but with reversed positions of the methoxy and methyl groups.
p-Methylbenzylidene-(4-hydroxyphenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.
p-Methylbenzylidene-(4-chlorophenyl)-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: p-Methylbenzylidene-(4-methoxyphenyl)-amine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
30669-07-9 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-3-5-13(6-4-12)11-16-14-7-9-15(17-2)10-8-14/h3-11H,1-2H3 |
InChI-Schlüssel |
UFPMTVFOMMJDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
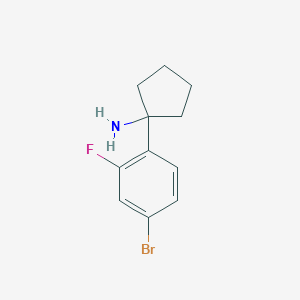
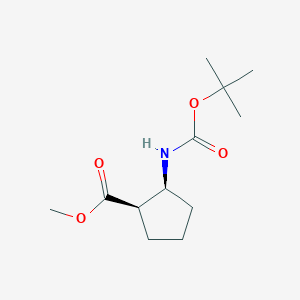
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
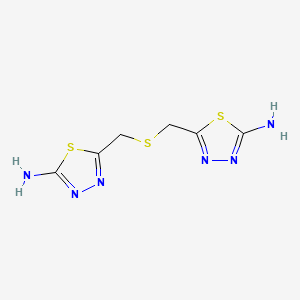
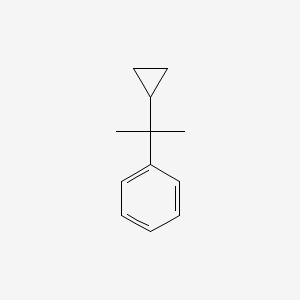
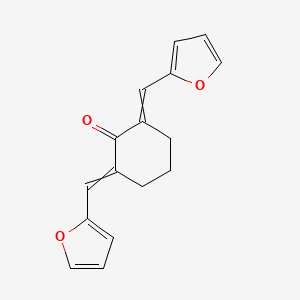
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)
![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
